cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]
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Overview
Description
Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is a cyclic peptide composed of the amino acids leucine, tryptophan, serine, proline, and valine. The “DL” notation indicates that each amino acid can exist in either the D- or L-configuration, which refers to the chirality of the amino acid. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] typically involves solid-phase peptide synthesis (SPPS), followed by cyclization. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized in solution. The cyclization step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the peptide bond that closes the ring.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a scaffold for designing bioactive peptides.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] depends on its specific interactions with molecular targets. Cyclic peptides can bind to proteins, enzymes, or receptors with high affinity and specificity. The binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclo[DL-Leu-DL-Pro]: A simpler cyclic peptide with fewer amino acids.
Cyclo[DL-Leu-DL-Trp]: Contains only leucine and tryptophan.
Cyclo[DL-Leu-DL-Val]: Composed of leucine and valine.
Uniqueness
Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is unique due to its specific combination of amino acids, which provides a distinct set of chemical and biological properties. The presence of both hydrophobic (leucine, valine) and hydrophilic (serine) residues, along with the aromatic tryptophan and the conformationally constrained proline, contributes to its stability and potential for diverse interactions.
Properties
IUPAC Name |
3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVWONZBLRGQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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